BenchChemオンラインストアへようこそ!

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate

Prodrug Metabolism Nasal Carboxylesterase Stability Intranasal Drug Delivery

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate (CAS 59277-91-7), commonly designated Acyclovir Benzoate or Acyclovir EP Impurity D, is the benzoate ester of the antiviral guanosine nucleoside analog acyclovir. It is formed by esterification of the 9-(hydroxymethyl) hydroxyl group with benzoic acid.

Molecular Formula C15H15N5O4
Molecular Weight 329.31 g/mol
CAS No. 59277-91-7
Cat. No. B1384164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate
CAS59277-91-7
Molecular FormulaC15H15N5O4
Molecular Weight329.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCCOCN2C=NC3=C2N=C(NC3=O)N
InChIInChI=1S/C15H15N5O4/c16-15-18-12-11(13(21)19-15)17-8-20(12)9-23-6-7-24-14(22)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,16,18,19,21)
InChIKeyXAZMDVUJLSYFIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acyclovir Benzoate (CAS 59277-91-7) – Structural Identity, Impurity Classification & Procurement-Relevant Context


2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate (CAS 59277-91-7), commonly designated Acyclovir Benzoate or Acyclovir EP Impurity D, is the benzoate ester of the antiviral guanosine nucleoside analog acyclovir. It is formed by esterification of the 9-(hydroxymethyl) hydroxyl group with benzoic acid [1]. The compound is officially recognized by the European Pharmacopoeia (EP) as Impurity D and is widely used as a certified reference standard for analytical method validation, ANDA/quality control testing, and as a key intermediate for the synthesis of the stable-isotope-labeled internal standard Acyclovir-d4 [2].

Why Acyclovir Benzoate (CAS 59277-91-7) Cannot Be Replaced by Unspecified Analogs for Validated Applications


Procurement based solely on the acyclovir pharmacophore without ester-specific specification introduces quantifiable risk. Comparative enzymatic degradation studies document that the benzoate ester exhibits a divergent stability profile versus aliphatic 2'-ester prodrugs: it lacks a protective effect against nasal carboxylesterase yet demonstrates resistance in plasma, a pattern not replicated by non-aromatic esters [1]. From an analytical perspective, suppliers document that the benzoate imparts significantly higher lipophilicity than the parent acyclovir, resulting in a substantial HPLC retention shift—unspecified esters will exhibit different elution behavior that invalidates pharmacopoeial methods [2]. For synthesis, the benzoate moiety serves as a specific orthogonal protecting group required for site-selective deuteration; substitution with an acetate or butyrate intermediate arrests the synthesis of Acyclovir-d4 at the requisite step .

Head-to-Head and Class-Level Quantitative Differentiation Evidence for Acyclovir Benzoate (CAS 59277-91-7)


Differential Esterase-Mediated Hydrolysis: Acyclovir Benzoate vs. Aliphatic 2'-Ester Prodrugs in Rat Mucosal Homogenate

In a direct head-to-head in vitro study, acyclovir benzoate was compared against a homologous series of eight aliphatic 2'-ester prodrugs. While aliphatic esters with chain lengths from three to eight carbons showed a >600-fold increase in first-order degradation rate constants with increasing chain length, acyclovir benzoate did not protect against nasal carboxylesterase-mediated cleavage, an effect the aliphatic esters provided. Concomitantly, acyclovir benzoate exhibited a protective effect in plasma not seen with the aliphatic esters [1].

Prodrug Metabolism Nasal Carboxylesterase Stability Intranasal Drug Delivery Pharmacokinetic Differentiation

Lipophilicity-Driven HPLC Retention Differentiation: Acyclovir Benzoate vs. Parent Acyclovir

Acyclovir benzoate exhibits markedly higher lipophilicity than the parent drug acyclovir due to the benzoyl ester substitution. This results in a significant, well-characterized shift in reversed-phase HPLC retention time that enables baseline separation from acyclovir and other process impurities—a critical parameter for pharmacopoeial impurity limit tests. Vendors supply validated HPLC and LC-MS methods demonstrating this specific separation [1].

Analytical Chemistry HPLC Method Validation Impurity Profiling Physicochemical Characterization

Regulatory Identity and Purity Specification: EP Impurity D vs. Non-Pharmacopoeial Acyclovir Esters

Acyclovir Benzoate is the designated EP Impurity D, a defined regulatory reference standard. Procurement as a certified analytical standard with a typical purity of ≥95-99% (as specified by ISO 17034-certified providers) is mandatory for ANDA impurity profiling . Non-EP listed esters such as acyclovir acetate or butyrate lack a corresponding monograph identity, disqualifying them as substitution candidates for regulatory submission data.

Regulatory Compliance Reference Standard Impurity Quantification Pharmacopoeia

Synthetic Intermediate Orthogonality: Acyclovir Benzoate as the Essential Precursor to Acyclovir-d4

Acyclovir Benzoate is the direct, documented precursor for the synthesis of Acyclovir-d4, the stable isotope-labeled acyclovir used as an internal standard in quantitative LC-MS/MS antiviral assays . Competing acyclovir esters cannot be directly transformed to Acyclovir-d4 via the established deuteration route. The benzoate protecting group is integral to the synthetic pathway, providing site-selective derivatization orthogonal to the guanine base.

Deuterated Synthesis Stable Isotope Labeling Internal Standard LC-MS Quantitation

Priority Procurement Scenarios for Acyclovir Benzoate (CAS 59277-91-7) Based on Evidence Differentiation


ANDA Impurity Profiling and Pharmacopoeial QC Testing

The EP monograph mandates the identification and quantification of Impurity D. Procurement of certified Acyclovir Benzoate reference standard (≥95% purity) is non-negotiable for method validation and system suitability testing per ICH Q2(R1). The differentiated HPLC retention shift [1] ensures accurate peak assignment; replacement with an uncertified ester compromises data integrity and may lead to ANDA rejection.

Synthesis of Acyclovir-d4 for LC-MS/MS Antiviral Quantification

Acyclovir Benzoate is the designated starting material for Acyclovir-d4. As established in Section 3 , alternative acyclovir esters cannot be substituted in this synthetic pathway. For laboratories quantifying acyclovir in plasma or tissue by LC-MS/MS, this compound is essential for preparing the deuterated internal standard.

Targeted Prodrug Design for Intranasal Delivery

The unique enzymatic stability profile of acyclovir benzoate—plasma protection coupled with nasal carboxylesterase lability—makes it a comparator of interest for designing prodrugs intended for nasal mucosal absorption [2]. Researchers screening ester prodrug candidates cannot use aliphatic esters to model this behavior.

Forced Degradation and Stability-Indicating Method Development

Acyclovir Benzoate is a documented degradation product under acidic stress conditions. Its distinct chromatographic behavior and UV spectral properties (λmax ~252 nm) are used to validate peak purity and resolution in stability-indicating HPLC methods [3].

Quote Request

Request a Quote for 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.